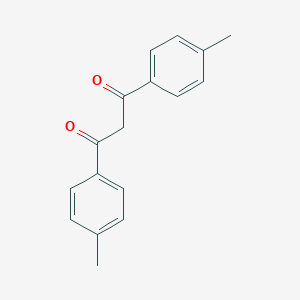

1,3-Propanedione, 1,3-bis(4-methylphenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Propanedione, 1,3-bis(4-methylphenyl)- is a useful research compound. Its molecular formula is C17H16O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-Propanedione, 1,3-bis(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanedione, 1,3-bis(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- are currently unknown. This compound is a diketone, which suggests it may interact with various biological targets .

Mode of Action

As a diketone, it may interact with its targets through covalent bonding or other types of chemical interactions .

Activité Biologique

1,3-Propanedione, 1,3-bis(4-methylphenyl)-, commonly referred to as bis(4-methylphenyl)propanedione, is an organic compound with significant biological activity. Its unique chemical structure allows it to interact with various biological systems, making it a subject of interest in pharmacological and biochemical research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H12O2

- CAS Number : 3594-36-3

- Molecular Weight : 204.24 g/mol

The compound features two 4-methylphenyl groups attached to a central propanedione moiety. This structural configuration contributes to its reactivity and interaction with biological targets.

1,3-Propanedione, 1,3-bis(4-methylphenyl)- exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways associated with various physiological processes.

Biological Activities

The compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that bis(4-methylphenyl)propanedione possesses antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. For instance:

- Staphylococcus aureus : Exhibited significant inhibitory effects.

- Escherichia coli : Demonstrated moderate activity.

Anticancer Properties

Studies have explored the potential anticancer effects of this compound. It has been observed to induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : The compound can disrupt the normal cell cycle progression.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent cell death.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of bis(4-methylphenyl)propanedione against common pathogens. The results showed:

- Minimum Inhibitory Concentration (MIC) values indicating effective concentrations for bacterial inhibition.

- Comparative analysis with standard antibiotics revealed superior or comparable efficacy.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 64 |

| Escherichia coli | 64 | Ampicillin | 128 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that bis(4-methylphenyl)propanedione could reduce cell viability significantly. The mechanism was linked to:

- Activation of apoptosis-related pathways.

- Downregulation of anti-apoptotic proteins.

Research Findings

Recent literature highlights the versatility of bis(4-methylphenyl)propanedione in various applications:

- Synthesis of Derivatives : The compound serves as a precursor for synthesizing more complex molecules with enhanced biological properties.

- Pharmacological Investigations : Ongoing research aims to elucidate its full potential in therapeutic applications for infectious diseases and cancer treatment.

Applications De Recherche Scientifique

Organic Synthesis

1,3-Propanedione derivatives are widely used as intermediates in organic synthesis due to their reactivity and ability to form various functional groups. The compound serves as:

- Reactant in Synthesis : It is utilized as a starting material for the synthesis of other compounds such as 1,3-bis(4-hydroxyphenyl)-1,3-propanedione and propylpyrazole triol (PPT) .

- Ligand Formation : The compound acts as a ligand in the formation of metal complexes like [NaFe6(OCH3)12(pmdbm)6]ClO4, which are significant in coordination chemistry .

Material Science

In material science, 1,3-propanedione derivatives play a crucial role in the development of new materials:

- Photoinitiators : The compound is employed as a photoinitiator in photopolymerization processes. Its ability to absorb UV light makes it suitable for applications in dental materials and coatings .

- Light Transmission Studies : Research indicates that bis(4-methylphenyl)iodonium can be used alongside this compound to evaluate light transmission through resin materials .

Medicinal Chemistry

The medicinal applications of 1,3-propanedione derivatives are notable:

- Anticancer Activity : Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cells. For instance, modifications to the structure can enhance their biological activity .

- Drug Development : The compound's structural features allow for the design of potential drug candidates targeting various diseases. Its derivatives have been investigated for their therapeutic potential .

Case Studies and Research Findings

Several research studies highlight the applications of 1,3-propanedione derivatives:

- Synthesis of Fluorinated Compounds : A study detailed the synthesis of 2-fluoro-1,3-bis(4'-methylphenyl)-1,3-propanedione using this compound as a precursor. This demonstrates its utility in developing fluorinated pharmaceuticals .

- Kinetic Measurements : Research involving kinetic measurements has utilized 1,3-bis(4'-methylphenyl)-1,3-propanedione to analyze reaction rates and mechanisms in organic reactions .

Propriétés

IUPAC Name |

1,3-bis(4-methylphenyl)propane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-12-3-7-14(8-4-12)16(18)11-17(19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFZOWRFWMXGQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189502 |

Source

|

| Record name | 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3594-36-3 |

Source

|

| Record name | 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.